4-Methyl-3-(4-morpholinylsulfonyl)benzonitrile
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Overview
Description
4-methyl-3-morpholin-4-ylsulfonylbenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a methyl group, and a morpholin-4-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-morpholin-4-ylsulfonylbenzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: Introduction of a nitrile group to the benzene ring.
Sulfonation: Addition of a sulfonyl group to the benzene ring.
Morpholine Substitution: Introduction of the morpholine group to the sulfonyl group.
Methylation: Addition of a methyl group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-morpholin-4-ylsulfonylbenzonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-morpholin-4-ylsulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methyl-3-morpholin-4-ylsulfonylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-morpholin-4-ylsulfonylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzonitrile: Lacks the morpholin-4-ylsulfonyl group, making it less versatile in certain applications.
3-morpholin-4-ylsulfonylbenzonitrile: Similar structure but without the methyl group, which can affect its reactivity and properties.
4-methyl-3-sulfonylbenzonitrile: Lacks the morpholine group, impacting its potential biological activity.
Uniqueness
4-methyl-3-morpholin-4-ylsulfonylbenzonitrile is unique due to the presence of both the morpholin-4-ylsulfonyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H14N2O3S/c1-10-2-3-11(9-13)8-12(10)18(15,16)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
WWJRLVQOHORTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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